[(3,4-Dibromophenyl)methyl](2-methoxyethyl)amine
Description
The compound (3,4-Dibromophenyl)methylamine features a dibrominated phenyl ring attached to a methyl group, which is further linked to a 2-methoxyethylamine moiety. The 3,4-dibromo substitution imparts significant electron-withdrawing effects and steric bulk, while the 2-methoxyethyl group contributes to polarity and solubility.
Properties
Molecular Formula |
C10H13Br2NO |
|---|---|
Molecular Weight |
323.02 g/mol |
IUPAC Name |
N-[(3,4-dibromophenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C10H13Br2NO/c1-14-5-4-13-7-8-2-3-9(11)10(12)6-8/h2-3,6,13H,4-5,7H2,1H3 |
InChI Key |
HWSAPZSKAOASOZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibromophenyl)methylamine typically involves the following steps:
Bromination: The starting material, phenylmethylamine, undergoes bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3,4-dibromophenylmethylamine.
Etherification: The 3,4-dibromophenylmethylamine is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride or potassium carbonate to form (3,4-Dibromophenyl)methylamine.
Industrial Production Methods
In an industrial setting, the production of (3,4-Dibromophenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dibromophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
(3,4-Dibromophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dibromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group may facilitate binding to hydrophobic pockets, while the methoxyethylamine moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key differences between the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituents | Molecular Weight | Key Properties/Findings |
|---|---|---|---|---|
| (3,4-Dibromophenyl)methylamine (Target) | C10H13Br2NO* | 3,4-Dibromo, 2-methoxyethyl | 323.03* | Hypothetical: High lipophilicity due to Br; moderate solubility from methoxyethyl |
| (3,4-Dibromophenyl)methylamine | C11H15Br2NO | 3,4-Dibromo, branched methoxypropyl | 337.05 | Commercial availability; increased steric hindrance vs. target compound |
| (3,4-Dimethylphenyl)methylamine | C12H19NO | 3,4-Dimethyl, 2-methoxyethyl | 193.29 | Electron-donating methyl groups; collision cross-section data available |
| Nitrosobis(2-methoxyethyl)amine | C6H14N2O2 | Bis(2-methoxyethyl), nitroso | 146.19 | Carcinogenic; induces liver tumors in rats |
| [2-(3,4-Dimethoxy-phenyl)-ethyl]-(5-methyl-furan-2-ylmethyl)-amine | C16H20N2O3 | Dimethoxy phenyl, furan | 288.34 | High polarity; used as a reference standard |
*Calculated based on molecular formula.
Electronic and Steric Effects
- Electron-Withdrawing vs. Donating Groups : The dibromo substituent in the target compound contrasts with the electron-donating dimethyl groups in . This difference would alter reactivity in substitution reactions and binding interactions in biological systems.
Biological Activity
(3,4-Dibromophenyl)methylamine is a substituted amine that has garnered interest in medicinal chemistry due to its unique structural features. The compound consists of a dibromophenyl group attached to a methyl group, which is further linked to a 2-methoxyethylamine moiety. This combination of functional groups may influence its biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C11H14Br2N
- Molecular Weight : Approximately 308.04 g/mol
The presence of both dibromophenyl and methoxyethylamine groups suggests potential reactivity and biological activity. The dibromophenyl group can enhance lipophilicity and potentially influence the compound's interaction with biological membranes.
Anticancer Activity
Research indicates that compounds with similar dibromophenyl structures exhibit significant anticancer properties. A study conducted by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that derivatives of dibromophenyl may inhibit tumor growth effectively .
Table 1: Summary of Anticancer Activity Findings
Antimicrobial Properties
Compounds similar to (3,4-Dibromophenyl)methylamine have shown antimicrobial efficacy against various bacterial strains. The antimicrobial activity is often linked to the presence of halogenated phenyl groups, which can disrupt bacterial cell membranes.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Moderate | General findings on similar compounds |
| Staphylococcus aureus | High | General findings on similar compounds |
| Pseudomonas aeruginosa | Variable | General findings on similar compounds |
The biological activity of (3,4-Dibromophenyl)methylamine may be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the dibromophenyl group may facilitate penetration into bacterial membranes.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to apoptosis.
Case Studies
- Anticancer Screening : A multicenter study screened various dibromophenyl derivatives for anticancer activity using spheroid models. Results indicated that specific substitutions on the phenyl ring significantly impacted cytotoxicity and selectivity towards cancer cells .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of several dibromophenyl derivatives against Gram-positive and Gram-negative bacteria, revealing enhanced activity against S. aureus compared to E. coli, highlighting structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
